7-nitrobenzo[d]isothiazol-3-amine
Overview
Description
7-Nitrobenzo[d]isothiazol-3-amine is a heterocyclic compound with the molecular formula C7H5N3O2S It is characterized by a benzene ring fused to an isothiazole ring, with a nitro group at the 7th position and an amine group at the 3rd position
Mechanism of Action
Target of Action
The primary target of 7-nitrobenzo[d]isothiazol-3-amine is the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the inflammatory response by converting arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
This compound interacts with its targets, the COX enzymes, by suppressing their activity . This suppression results in a decrease in the production of thromboxane, PGE2, and prostacyclin, which are lipid compounds that contribute to inflammation .
Biochemical Pathways
The compound affects the arachidonic acid pathway , which is responsible for the production of various eicosanoids, including prostaglandins and thromboxanes . By inhibiting the COX enzymes, this compound disrupts this pathway, leading to a reduction in the production of these inflammatory mediators .
Result of Action
The suppression of COX enzymes by this compound leads to a decrease in the production of inflammatory mediators . This results in a reduction of inflammation, making the compound potentially useful in the treatment of conditions characterized by excessive inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-nitrobenzo[d]isothiazol-3-amine typically involves the nitration of benzo[d]isothiazole derivatives. One common method includes the reaction of benzo[d]isothiazole with nitric acid under controlled conditions to introduce the nitro group at the desired position. The reaction is usually carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the 7-nitro derivative.
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 7-Nitrobenzo[d]isothiazol-3-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as halides, alkoxides, or amines under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 7-amino-benzo[d]isothiazol-3-amine.
Substitution: Formation of various substituted benzo[d]isothiazole derivatives depending on the nucleophile used.
Scientific Research Applications
7-Nitrobenzo[d]isothiazol-3-amine has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Benzo[d]isothiazole: The parent compound without the nitro and amine groups.
7-Nitrobenzo[d]isothiazole: Lacks the amine group at the 3rd position.
3-Aminobenzo[d]isothiazole: Lacks the nitro group at the 7th position.
Comparison: 7-Nitrobenzo[d]isothiazol-3-amine is unique due to the presence of both the nitro and amine groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
7-nitro-1,2-benzothiazol-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2S/c8-7-4-2-1-3-5(10(11)12)6(4)13-9-7/h1-3H,(H2,8,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXUUUKIOABPJFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])SN=C2N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00238164 | |
Record name | 1,2-Benzisothiazol-3-amine, 7-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00238164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90407-29-7 | |
Record name | 7-Nitro-1,2-benzisothiazol-3-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90407-29-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Benzisothiazol-3-amine, 7-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090407297 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Benzisothiazol-3-amine, 7-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00238164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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